Zaltidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

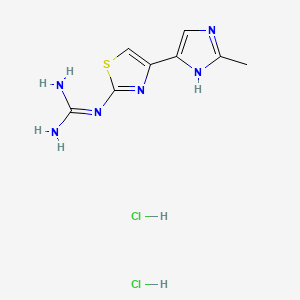

Zaltidinhydrochlorid ist eine Guanidinothiazolylimidazolverbindung, die für ihre potente Hemmung der Magensäuresekretion bekannt ist. Es wird als hochspezifischer H2-Rezeptorantagonist eingestuft und wurde auf seine Wirksamkeit bei der Behandlung von Zwölffingerdarmgeschwüren untersucht .

Vorbereitungsmethoden

Die Synthese von Azetidinen, einschließlich Zaltidinhydrochlorid, umfasst mehrere Verfahren. . Dieses Verfahren ist effizient für die Synthese funktionalisierter Azetidine. Ein weiteres Verfahren umfasst die Entschützung von α-Chlor-β-amino-sulfinylimidaten mit Salzsäure in Dioxan, gefolgt von Hydrolyse zu dem entsprechenden Ester .

Analyse Chemischer Reaktionen

Zaltidinhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die Struktur der Verbindung zu modifizieren.

Substitution: Substitutionsreaktionen sind üblich, bei denen bestimmte Gruppen in der Verbindung durch andere funktionelle Gruppen ersetzt werden. Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Salzsäure, Dioxan und andere organische Lösungsmittel. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Chemistry

Zaltidine hydrochloride serves as a model compound in chemical research, particularly in studies related to the synthesis and reactivity of azetidines. Its unique structural properties allow researchers to explore various chemical reactions and mechanisms. This application is crucial for developing new compounds with potential therapeutic benefits.

Biology

In biological studies, zaltidine's ability to inhibit gastric acid secretion makes it valuable for understanding gastrointestinal functions. Researchers utilize it to investigate the physiological effects of acid suppression on the digestive system and related disorders. The compound's mechanism of action involves binding to histamine H2 receptors in the stomach lining, thereby reducing gastric acid secretion .

Medicine

This compound has been explored as an effective treatment for duodenal ulcers . Clinical studies indicate that it can significantly promote healing rates compared to placebo treatments; one study reported healing rates of 86% for zaltidine versus 19% for placebo after four weeks . However, its clinical use is limited due to a higher incidence of hepatic damage (8%) compared to other H2-receptor antagonists . This adverse effect necessitates careful monitoring of liver function in patients receiving zaltidine.

Case Study: Efficacy and Safety

A clinical trial involving 135 patients demonstrated that zaltidine effectively healed duodenal ulcers but also noted increased serum aminotransferase levels in some patients, indicating potential liver toxicity . The normalization of liver function tests upon discontinuation of treatment further emphasizes the need for caution in its clinical application.

Industry

This compound's chemical properties are being explored for various industrial applications , particularly in pharmaceutical development. Its role as an H2-receptor antagonist positions it as a candidate for formulating new medications aimed at treating acid-related disorders.

Summary Table of Key Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Model compound for azetidine synthesis | Useful in exploring chemical reactivity |

| Biology | Inhibitor of gastric acid secretion | Valuable for studying gastrointestinal physiology |

| Medicine | Treatment for duodenal ulcers | 86% healing rate; potential hepatic toxicity (8%) |

| Industry | Development of new pharmaceuticals | Explored for acid-related disorder treatments |

Wirkmechanismus

Zaltidine hydrochloride exerts its effects by acting as an H2-receptor antagonist. It binds to the histamine H2 receptors in the stomach lining, inhibiting the action of histamine and reducing gastric acid secretion . This mechanism is crucial for its anti-ulcerative properties.

Vergleich Mit ähnlichen Verbindungen

Zaltidinhydrochlorid wird mit anderen H2-Rezeptorantagonisten wie Ranitidin und Cimetidin verglichen. Während all diese Verbindungen die Magensäuresekretion hemmen, ist Zaltidinhydrochlorid aufgrund seiner spezifischen chemischen Struktur und höheren Potenz einzigartig . Seine höhere Inzidenz von Leberschäden macht es im Vergleich zu anderen ähnlichen Verbindungen weniger günstig.

Ähnliche Verbindungen

- Ranitidin

- Cimetidin

- Famotidin

Biologische Aktivität

Zaltidine hydrochloride is a novel H2-receptor antagonist primarily used for the treatment of duodenal ulcers. Its biological activity, however, extends beyond its therapeutic efficacy, encompassing aspects such as safety, pharmacokinetics, and potential hepatic toxicity. This article reviews the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Zaltidine functions by selectively blocking H2 receptors in the gastric parietal cells, thereby inhibiting gastric acid secretion. This mechanism is crucial for its effectiveness in treating conditions associated with excessive gastric acid production, such as duodenal ulcers.

Efficacy in Clinical Trials

Clinical studies have demonstrated zaltidine's effectiveness in promoting ulcer healing. In a randomized controlled trial involving 135 patients with duodenal ulcers, zaltidine was administered at a dose of 150 mg once daily for four weeks. The results indicated a healing rate of 86% in the zaltidine group compared to 19% in the placebo group (p < 0.001) .

Table 1: Clinical Trial Results on Zaltidine Efficacy

| Treatment Group | Healing Rate (%) | p-value |

|---|---|---|

| Zaltidine | 86 | < 0.001 |

| Placebo | 19 |

Safety Profile and Hepatic Toxicity

Despite its efficacy, zaltidine has been associated with hepatic toxicity. In the aforementioned clinical trial, 8% of patients treated with zaltidine exhibited elevated serum aminotransferase levels, indicative of liver damage . Liver biopsy results confirmed drug-induced hepatic injury correlating with elevated plasma levels of zaltidine.

Case Study: Hepatic Injury

A case study reported that five patients developed significant liver enzyme elevations during treatment with zaltidine. Upon discontinuation of the drug, enzyme levels normalized, suggesting a direct correlation between zaltidine administration and hepatic injury .

Pharmacokinetics

Zaltidine's pharmacokinetic profile has been characterized by studies assessing its absorption, distribution, metabolism, and excretion (ADME). Following oral administration, zaltidine is rapidly absorbed with peak plasma concentrations occurring within one to two hours. The drug is primarily metabolized in the liver and excreted via urine.

Comparative Analysis with Other H2-Receptor Antagonists

When compared to other H2-receptor antagonists like ranitidine and famotidine, zaltidine shows similar efficacy in ulcer healing but presents a higher risk of hepatic side effects. This aspect necessitates careful patient selection and monitoring during treatment.

Table 2: Comparison of H2-Receptor Antagonists

| Drug | Healing Rate (%) | Hepatic Toxicity (%) |

|---|---|---|

| Zaltidine | 86 | 8 |

| Ranitidine | 78 | 1 |

| Famotidine | 82 | 2 |

Eigenschaften

CAS-Nummer |

90274-23-0 |

|---|---|

Molekularformel |

C8H12Cl2N6S |

Molekulargewicht |

295.19 g/mol |

IUPAC-Name |

2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine;dihydrochloride |

InChI |

InChI=1S/C8H10N6S.2ClH/c1-4-11-2-5(12-4)6-3-15-8(13-6)14-7(9)10;;/h2-3H,1H3,(H,11,12)(H4,9,10,13,14);2*1H |

InChI-Schlüssel |

BJEGCKZYQRBQMG-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(N1)C2=CSC(=N2)N=C(N)N.Cl.Cl |

Kanonische SMILES |

CC1=NC=C(N1)C2=CSC(=N2)N=C(N)N.Cl.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.